(4-Chloro-2-methoxyphenyl)(phenyl)methanamine
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Overview
Description
(4-Chloro-2-methoxyphenyl)(phenyl)methanamine is an organic compound with the molecular formula C14H14ClNO It is a derivative of methanamine, where the methanamine group is substituted with a 4-chloro-2-methoxyphenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methoxyphenyl)(phenyl)methanamine typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with phenylmagnesium bromide, followed by reductive amination. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-methoxyphenyl)(phenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
(4-Chloro-2-methoxyphenyl)(phenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-2-methoxyphenyl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-methoxyphenyl)(4-chlorophenyl)methanamine: This compound has a similar structure but with an additional chloro group on the phenyl ring.
4-Methoxybenzylamine: This compound is structurally similar but lacks the chloro group and has a different substitution pattern on the benzene ring.
Uniqueness
(4-Chloro-2-methoxyphenyl)(phenyl)methanamine is unique due to the presence of both chloro and methoxy groups, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C14H14ClNO |
---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
(4-chloro-2-methoxyphenyl)-phenylmethanamine |
InChI |
InChI=1S/C14H14ClNO/c1-17-13-9-11(15)7-8-12(13)14(16)10-5-3-2-4-6-10/h2-9,14H,16H2,1H3 |
InChI Key |
ZUIGGIIJEZRQBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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